molecular formula C12H15ClF3N3O B10962230 azepan-1-yl[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone

azepan-1-yl[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B10962230
M. Wt: 309.71 g/mol
InChI Key: IZPANPMHVFBVFG-UHFFFAOYSA-N
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Description

1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the azepane moiety and other substituents. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H15ClF3N3O

Molecular Weight

309.71 g/mol

IUPAC Name

azepan-1-yl-[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone

InChI

InChI=1S/C12H15ClF3N3O/c1-18-10(12(14,15)16)8(13)9(17-18)11(20)19-6-4-2-3-5-7-19/h2-7H2,1H3

InChI Key

IZPANPMHVFBVFG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)N2CCCCCC2)Cl)C(F)(F)F

Origin of Product

United States

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